Chicago Sky Blue 6B
Description
Historical Perspectives in Chemical Research
The history of Chicago Sky Blue 6B in research is closely tied to its properties as a vital stain. Vital staining is a technique used to differentiate living from non-living cells, and early research recognized the utility of dyes like this compound for this purpose. It belongs to a family of dyes, including the structurally similar Evans Blue and Trypan Blue, which were employed to assess cell membrane integrity. The underlying principle is that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and become colored.
In early biomedical research, it was also used in the diagnosis of skin diseases. springermedizin.de Its application extended to early investigations in neuroanatomy and other histological studies where it served as a counterstain. tocris.com A significant historical application was its use as a counterstain to reduce background autofluorescence in fluorescence and immunofluorescence histochemistry, a technique that enhances the visualization of specific targets. dawnscientific.comcaymanchem.com
Significance and Versatility in Contemporary Scientific Disciplines
The significance of this compound in modern science has expanded far beyond its initial use as a simple dye. Its versatility is demonstrated by its application in diverse research areas, including neuroscience, cell biology, and pharmacology.
A primary area of contemporary research involves its function as a potent and competitive inhibitor of vesicular glutamate (B1630785) transporters (VGLUTs). caymanchem.comchemicalbook.comscientificlabs.co.uk By blocking the uptake of the neurotransmitter glutamate into synaptic vesicles, this compound has become an invaluable tool for studying glutamatergic neurotransmission and its role in various neurological processes and conditions. tocris.comchemicalbook.comrndsystems.com
Furthermore, the compound has been identified as an allosteric inhibitor of the Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammatory responses. tocris.comrndsystems.comselleckchem.com This inhibitory activity, with a reported IC₅₀ value of 0.81 μM, has opened up research into its potential for modulating inflammatory processes. tocris.comrndsystems.comselleckchem.com Studies have explored its effects on inhibiting osteoclastogenesis and promoting osteogenesis through the NF-κB signaling pathway. glpbio.com
Recent research has also highlighted its role in neurodegenerative disease models. Investigations have shown its ability to inhibit the aggregation and cell-to-cell propagation of α-synuclein, a protein implicated in Parkinson's disease. nih.gov It has also been studied for its capacity to prevent β-amyloid-induced neuroinflammation, suggesting potential relevance for Alzheimer's disease research. glpbio.com
In the field of microscopy, this compound continues to be a valuable tool. It is employed as a counterstain in fluorescence microscopy to quench background autofluorescence, thereby improving the signal-to-noise ratio and providing greater contrast for the identification of target structures. dawnscientific.comcaymanchem.com It has also been used in the rapid diagnosis of fungal infections by providing a color contrast that highlights fungal elements. researchgate.netnjlm.netoup.com
Chemical and Physical Properties
Below are tables detailing the chemical and physical properties of this compound.
Data sourced from multiple references. nih.govtocris.comdawnscientific.comcaymanchem.comrndsystems.com
Data sourced from multiple references. caymanchem.comaatbio.com
Mentioned Compounds
Properties
Molecular Formula |
C34H24N6Na4O16S4 |
|---|---|
Molecular Weight |
992.79 |
Synonyms |
6,6/'-[(3,3-Dimethoxy[1,1/'-biphenyl]-4,4/'-diyl)bis(azo)]bis[4-amino-5-hydroxy-1,3-napthalenedisulphonic acid] tetrasodium salt |
Origin of Product |
United States |
Molecular Characterization and Advanced Spectroscopic Investigations
Spectroscopic Analysis of Electronic Transitions
The electronic transitions of Chicago Sky Blue 6B are primarily responsible for its characteristic blue color. These transitions are studied using absorption and fluorescence spectroscopy.
Ultraviolet-Visible Absorption Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for analyzing the chromophore of this compound. The chromophore is the part of the molecule responsible for its color, which in this case is the extensive system of conjugated double bonds, including the two azo (-N=N-) groups.
In an aqueous solution, this compound exhibits a strong, broad absorption band in the longer wavelength region, typically between 450 and 750 nm, with a maximum absorption peak (λmax) around 618 nm. arxiv.orgnih.gov Another prominent high-energy band is observed in the 275-350 nm region. arxiv.org Some studies also report a shoulder or a weak hump around 400 nm in solution. arxiv.orgresearchgate.net The exact position of the λmax can vary slightly depending on the solvent and concentration. For instance, λmax values of 611 nm and 608 nm have also been reported. aatbio.comcaymanchem.com The intensity of the absorbance increases with the concentration of the dye in the solution. arxiv.org
The formation of aggregates can be observed through changes in the UV-Vis spectrum. arxiv.org For example, in microcrystalline form, the absorption band around 720 nm is significantly broadened due to the close association of the dye molecules and the overlapping of vibrational states. arxiv.org When incorporated into thin films, such as through layer-by-layer assembly with a polycation like poly(allylamine hydrochloride) (PAH), the successful incorporation and subsequent aggregation of this compound molecules are confirmed by UV-Vis spectroscopy. arxiv.org Similarly, when adsorbed onto an octadecylamine (B50001) monolayer, the formation of dye aggregates is indicated by the UV-Vis absorption spectra of the mixed films. researchgate.net
Table 1: UV-Visible Absorption Maxima of this compound
| Medium | λmax (nm) | Reference(s) |
|---|---|---|
| Aqueous Solution | 618 | arxiv.orgnih.gov |
| Water | 611 | aatbio.com |
| - | 608 | caymanchem.com |
| Aqueous Solution | ~400 (weak hump) | arxiv.org |
| Aqueous Solution | 275-350 (high energy band) | arxiv.org |
| Microcrystal | ~720 (broadened) | arxiv.org |
| Layer-by-Layer Film (with PAH) | - | arxiv.org |
| Mixed LB Film (with ODA) | - | researchgate.net |
Fluorescence Spectroscopy in Solution and Adsorbed States
Fluorescence spectroscopy provides insights into the excited state properties of this compound. The molecule's fluorescence can be influenced by its environment, such as being in solution or adsorbed onto a surface. Studies have utilized steady-state fluorescence spectroscopy to investigate the molecular assembly process when this compound is paired with a polycation in layer-by-layer films. arxiv.org The incorporation of the dye into these films can be confirmed through fluorescence spectroscopic characteristics. researchgate.net
Vibrational and Rotational Spectroscopic Studies of Molecular Structure
Resonance Raman Spectroscopy for Structural Elucidation
Resonance Raman (RR) spectroscopy is a powerful technique for obtaining detailed structural information about chromophores. nsf.govmdpi.com By tuning the excitation laser wavelength to coincide with an electronic absorption band of the molecule, the Raman signals of the vibrations coupled to that electronic transition are selectively enhanced. stfc.ac.uk This allows for the targeted investigation of the chromophoric part of the molecule. For large molecules like this compound, RR spectroscopy can provide insights into the vibrational modes associated with the azo linkages and the aromatic ring systems, which are fundamental to its structure. The technique is particularly useful for studying the frontier orbitals of the molecule. stfc.ac.uk
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and analyze the chemical bonding within the this compound molecule. mdpi.com The FTIR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds. For instance, studies have used FTIR to confirm the incorporation of this compound into self-assembled films and to demonstrate the electrostatic interactions between the anionic dye and a polycation. arxiv.org The technique can detect changes in the chemical environment of the dye, such as the interactions between the sulfonate groups of the dye and the amino groups of other molecules. researchgate.net In degradation studies, FTIR has been used to show the breakdown of the azo bond (N=N), with a characteristic peak around 1631 cm⁻¹, indicating the degradation of the dye. researchgate.net
Tautomerism Studies and Environmental Influence on Molecular Forms
The molecular structure and spectral properties of this compound (also known as Direct Blue 1) are not static; they are significantly influenced by the surrounding environment. This includes the solvent, pH, and interactions with surfaces. Spectroscopic investigations have been crucial in elucidating the predominant tautomeric form of the dye and how its molecular state changes under different conditions.
Dominant Tautomeric Form
Influence of Solvent and Molecular Interactions
The environment directly impacts the intermolecular and intramolecular interactions of the dye molecule, leading to observable changes in its spectroscopic signature.
In Organic Solvents: In dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) solutions, this compound is present as a monomer that is internally hydrogen-bonded. rsc.orgresearchgate.net NMR data confirm this internal hydrogen bonding at the amino and hydrazone groups. rsc.org
In Aqueous Solution: At low concentrations in aqueous solutions, the dye is also monomeric. However, subtle changes in its Raman spectra compared to those in DMF and DMSO suggest that the molecule is externally hydrogen-bonded with water molecules. rsc.orgrsc.org As the concentration in water increases, or with higher ionic strength, the dye molecules tend to self-associate, forming dimers and even trimers through π-stacking interactions, particularly at the central biphenyl (B1667301) group. researchgate.net
On Cellulose (B213188) Surfaces: When adsorbed onto cellophane and cotton at low concentrations, this compound exists as a hydrazone monomer. rsc.orgresearchgate.net Spectroscopic data indicate that the dye molecule forms hydrogen bonds with the cellulose. rsc.org The UV-visible spectra in this state suggest that the dye experiences an apolar environment, which is attributed to its adsorption onto the cellulose surface. rsc.orgrsc.org
The UV-visible absorption spectrum of this compound is particularly sensitive to its environment, as shown by the shifts in its primary visible band. rsc.org
| Medium | Main Peak (λmax, nm) | Shoulder (nm) | Reference |
|---|---|---|---|
| DMF Solution | ~645 | ~610 | rsc.org |
| DMSO Solution | ~645 | ~610 | rsc.org |
| Aqueous Solution | 621 | - | rsc.org |
| Aqueous Solution (10⁻⁵M) | 618 | ~400 (hump) | arxiv.org |
| Cellophane | 656 | ~618 | rsc.org |
| Cotton | 656 | ~618 | rsc.org |
Effect of pH
The pH of the aqueous solution is a critical factor that influences the molecular form and spectral properties of this compound. Changes in pH affect the ionization state of the dye's acidic and basic groups, which in turn alters its color and absorption characteristics. curresweb.comdawnscientific.com
In studies where this compound was incorporated into layer-by-layer films with poly(allylamine hydrochloride) (PAH), the pH of the dye solution used for deposition had a noticeable effect. At higher pH values, the main absorption band showed a small blue shift. arxiv.org The intensity of the absorbance also varies significantly with pH, reaching a maximum around a neutral pH of 6.8 and decreasing in both more acidic and more alkaline conditions. arxiv.org This variation is attributed to changes in the ionic nature of the dye solution. arxiv.org The maximum removal efficiency during adsorption studies was observed to occur at a pH of approximately 7.8. curresweb.com The color of the dye solution itself can change with pH, shifting from its characteristic blue in neutral to acidic conditions towards a greenish hue in alkaline solutions, indicating structural changes in the molecule. curresweb.comdawnscientific.com
| Condition | Observation | Reference |
|---|---|---|
| Increasing pH (in LbL films) | Small blue shift in the main absorption band | arxiv.org |
| pH 6.8 (solution for LbL films) | Maximum absorbance intensity | arxiv.org |
| pH ~7.8 (adsorption studies) | Maximum dye removal efficiency (99.57%) | curresweb.com |
| Alkaline solutions | Color may shift to a greenish hue | dawnscientific.com |
Intermolecular Interactions and Self Assembly Phenomena
Aggregation Behavior in Aqueous and Organic Solutions
Chicago Sky Blue 6B, also known as Direct Blue 1, readily forms aggregates in aqueous solutions, a phenomenon driven by non-covalent interactions between dye molecules. researchgate.net This self-assembly is a critical factor influencing the dye's spectral properties and its interactions with other materials.
Dimerization and Trimerization Equilibria and Kinetics
In aqueous solutions, this compound exists in equilibrium between its monomeric, dimeric, and trimeric forms. researchgate.net The formation of dimers is a prominent feature, and at higher concentrations or ionic strengths, trimers also become significant. researchgate.net Spectroscopic studies have been instrumental in elucidating the kinetics and equilibria of these aggregation processes. researchgate.netchemrxiv.org The dimerization constant (Kdim) provides a measure of the propensity for two dye molecules to associate. For instance, in an aqueous solution with an ionic strength of 0.01, the dimerization constant is approximately 77,000 dm³ mol⁻¹. researchgate.net
The aggregation process is not limited to simple dimerization. As the concentration of the dye or the ionic strength of the solution increases, higher-order aggregates, such as trimers, begin to form. researchgate.net The equilibrium constant for trimerization (Ktrim) has also been determined under specific conditions. researchgate.net
Influence of Ionic Strength on Dye Aggregation
The ionic strength of the solution plays a pivotal role in the aggregation of this compound. An increase in ionic strength enhances the extent of both dimerization and trimerization. researchgate.net This is attributed to the shielding of the repulsive forces between the negatively charged sulfonate groups on the dye molecules by the added salt ions. researchgate.net This reduction in electrostatic repulsion allows the dye molecules to approach each other more closely, facilitating aggregation.
For example, at an ionic strength of 0.1, the dimerization constant (Kdim) increases significantly to approximately 580,000 dm³ mol⁻¹, and the trimerization constant (Ktrim) is about 2,700 dm³ mol⁻¹. researchgate.net This demonstrates a pronounced effect of salt concentration on the self-assembly of the dye. A significant blue shift in the absorption spectrum with increasing ionic strength is also indicative of aggregation formation. iphy.ac.cn
Thermodynamic Parameters (ΔH, ΔS, ΔG) of Dye-Dye Interactions
The thermodynamic parameters associated with the dimerization of this compound reveal that the process is enthalpically driven. The change in enthalpy (ΔHdim) for dimerization at an ionic strength of 0.01 is approximately -53 kJ mol⁻¹, indicating that the process is exothermic. researchgate.net The corresponding change in entropy (ΔSdim) is approximately -90 J K⁻¹ mol⁻¹, suggesting a decrease in disorder as the dye molecules associate. researchgate.net The negative Gibbs free energy change (ΔG), which can be calculated from ΔH and ΔS, confirms the spontaneity of the dimerization process. curresweb.com
Table 1: Thermodynamic and Equilibrium Data for this compound Aggregation in Aqueous Solution
| Parameter | Value (at I = 0.01) | Value (at I = 0.1) |
| Dimerization Constant (Kdim) | ~77,000 dm³ mol⁻¹ researchgate.net | ~580,000 dm³ mol⁻¹ researchgate.net |
| Trimerization Constant (Ktrim) | - | ~2,700 dm³ mol⁻¹ researchgate.net |
| Enthalpy of Dimerization (ΔHdim) | ~-53 kJ mol⁻¹ researchgate.net | - |
| Entropy of Dimerization (ΔSdim) | ~-90 J K⁻¹ mol⁻¹ researchgate.net | - |
Mechanisms of Intermolecular Association, including π-Stacking
The primary mechanism driving the self-assembly of this compound molecules is π-stacking. researchgate.net This non-covalent interaction occurs between the aromatic regions of the dye molecules. mdpi.com Specifically, NMR spectroscopy has shown that the interaction primarily involves the central biphenyl (B1667301) group of the dye molecules. researchgate.net Resonance Raman spectroscopy further indicates that the internal structure of the monomers is largely preserved upon stacking. researchgate.net
The geometry of the aggregates is influenced by the need to minimize electrostatic repulsion between the charged naphthylsulfonate groups. researchgate.net Exciton theory applied to the UV-visible spectra suggests different stacking angles for the dimer (approximately 84°) and the trimer (approximately 58°). researchgate.net
Adsorption and Interaction with Polymeric and Solid Substrates
The interaction of this compound with various substrates is fundamental to its applications, particularly in dyeing processes.
Dye-Cellulose Interactions and Binding Mechanisms
This compound exhibits strong interactions with cellulose (B213188), a key component of cotton and other plant-based fibers. researchgate.netresearchgate.net Spectroscopic studies indicate that at low concentrations, the dye exists as a monomer on cellophane and cotton surfaces. researchgate.net
The binding mechanism involves hydrogen bonding between the dye and the cellulose substrate. researchgate.net Raman spectra provide evidence for this hydrogen bonding. researchgate.net Furthermore, UV-visible spectra suggest that the dye experiences an apolar environment upon adsorption onto cellulose surfaces. researchgate.net
Interestingly, dimerization of the dye occurs much less readily in cellophane (Kdim ≈ 42 dm³ mol⁻¹) compared to in aqueous solution. researchgate.net This indicates that the strong interactions between the dye and the cellulose effectively compete with the dye-dye interactions that lead to aggregation. researchgate.net The dye is present as the hydrazone tautomer in both solution and when adsorbed on cellulose. researchgate.net
Formation of Self-Assembled Films via Layer-by-Layer Deposition
The layer-by-layer (LbL) self-assembly technique is a versatile method for fabricating multicomposite supramolecular structures. arxiv.org This technique, based on the electrostatic adsorption of oppositely charged species onto solid substrates, allows for the creation of well-structured molecular assemblies on a nanometer scale. arxiv.org It has been successfully employed to create self-assembled films of the organic azobenzene (B91143) dye this compound (CSB). arxiv.orgworldscientific.comarxiv.org The process involves the alternate multilayer adsorption of the anionic CSB dye with a suitable polycation, leading to the formation of functional ultrathin films. arxiv.orguh.edu This method is advantageous as it allows for the incorporation of molecularly ordered dye layers and can self-limit the aggregation tendencies of small-molecule dyes. uh.eduresearchgate.net
The fabrication of this compound thin films via LbL deposition fundamentally relies on the electrostatic interaction between the anionic dye and a polycation. arxiv.org A commonly used polycation for this purpose is Poly(allylamine hydrochloride) (PAH). arxiv.orgworldscientific.comarxiv.org As an anionic sulfonated azobenzene dye, CSB readily interacts with the positively charged PAH layered on a substrate, such as quartz. arxiv.orgresearchgate.net This interaction leads to the formation of a stable CSB-PAH complex within the LbL film. arxiv.org
The assembly process involves sequential immersion of the substrate into the cationic polymer solution and the anionic dye solution, with rinsing steps in between. uh.edu This cycle is repeated to build the desired number of bilayers. uh.edu Fourier-transform infrared spectroscopy (FTIR) studies confirm the electrostatic interaction between CSB and PAH. arxiv.org For instance, a shift in the band attributed to the bending vibration of the –NH2 group in CSB and a shift in the overlapping O-H and N-H stretching vibrations to a higher wavenumber in the CSB-PAH LbL film spectrum compared to the CSB spectrum alone are indicative of this electrostatic binding. arxiv.org The successful incorporation of CSB molecules into the LbL films is also verified by UV-Vis absorption spectroscopy. arxiv.orgresearchgate.net
The LbL assembly process of this compound with polycations like PAH results in the formation of aggregates within the thin film. arxiv.orgresearchgate.net Spectroscopic analysis using UV-Vis absorption indicates molecular aggregation. arxiv.org A key feature observed is the reabsorption effect due to aggregate formation, and the nature of this aggregation in LbL films can differ from that in microcrystals, suggesting a different orientation of molecules in the aggregates. arxiv.org
Scanning Electron Microscopy (SEM) provides direct visual evidence of the film's morphology. arxiv.org High-resolution SEM images of CSB-PAH LbL films reveal the presence of nanodimensional aggregates. arxiv.orgworldscientific.com These aggregates are described as nanocrystalline, with sharp and distinct edges, confirming that the dye-polymer complexes form structured domains within the film. arxiv.org The tendency of charged chromophores like CSB to aggregate is promoted by their adsorption onto oppositely charged surfaces during the LbL process. uh.edu
Table 1: Spectroscopic and Microscopic Characterization of CSB-PAH LbL Films
| Technique | Observation | Implication | Source |
|---|---|---|---|
| UV-Vis Spectroscopy | Successful incorporation of CSB; evidence of molecular aggregation. | Confirms film deposition and intermolecular interactions. | arxiv.orgresearchgate.net |
| FTIR Spectroscopy | Shift in vibrational bands of CSB functional groups upon interaction with PAH. | Demonstrates electrostatic interaction between the dye and the polycation. | arxiv.org |
The properties of the resulting CSB-PAH films are significantly influenced by the deposition conditions, particularly the deposition time and the pH of the dye solution. arxiv.org
Deposition Time: The intensity of the film's absorbance, measured by UV-Vis spectroscopy, increases with longer immersion times in the CSB solution. arxiv.org Studies show that the absorbance intensity reaches a maximum at a deposition time of approximately 15 minutes. arxiv.orgworldscientific.comarxiv.org Beyond this point, the intensity remains constant, indicating that the electrostatic interaction between the CSB molecules and the available sites on the PAH layer is complete. arxiv.org This suggests a saturation point where no more dye molecules can be adsorbed onto the polycation layer. arxiv.org
Table 2: Effect of Deposition Parameters on CSB-PAH Film (1 Bilayer)
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Deposition Time | 1 min to 60 min | Absorbance intensity increases up to 15 min, then plateaus. | arxiv.org |
| pH of CSB Solution | Varied | Small blue shift in the main absorption band at higher pH. | arxiv.org |
Conditions for the study were a fixed CSB concentration of 10⁻⁴M and a deposition time of 15 minutes when pH was varied. arxiv.org
Characterization of Nanocrystalline Aggregates in Thin Films
Interfacial Phenomena and Surface Adsorption Kinetics
The adsorption of this compound onto various surfaces is governed by interfacial phenomena and specific adsorption kinetics. researchgate.netpreprints.org The process is largely driven by electrostatic interactions between the anionic sulfonate groups of the CSB dye and cationic sites on the adsorbent surface. researchgate.net
Studies involving the adsorption of CSB onto porous ZnO-ZnAl2O4-CuO nanocomposites revealed a two-stage adsorption kinetic process. preprints.org The initial stage is characterized by fast adsorption of the dye onto the external surface of the composite particles. preprints.org This is followed by a second, slower stage involving the diffusion of the dye into the pores and caverns of the material. preprints.org This suggests that the adsorption rate is initially high due to the ready availability of active sites on the outer surface. researchgate.net
The kinetics of adsorption also depend on the concentration of the dye. researchgate.net Research on the incorporation of CSB into a Langmuir monolayer of the cationic lipid octadecylamine (B50001) (ODA) showed that the amount of dye adsorbed is dependent on its concentration in the aqueous subphase. researchgate.net The primary mechanism for this adsorption was identified as the electrostatic interaction between the cationic amino group of the ODA and the sulfonate groups of the CSB molecule. researchgate.net Kinetic studies often show that such adsorption processes follow a pseudo-second-order model, indicating that chemisorption may be the rate-limiting step. researchgate.net
Applications in Advanced Research Methodologies and Biological Probes
Role in Advanced Microscopic and Histochemical Techniques
The dye's ability to interact with biological tissues and cells has led to its adoption in several microscopic and histochemical methods, improving the quality and accuracy of research findings.
One of the primary applications of Chicago Sky Blue 6B in fluorescence microscopy is as a counterstain to diminish background autofluorescence. dawnscientific.comcaymanchem.com Autofluorescence, the natural emission of light by biological structures, can often obscure the specific signals from fluorescent probes. By effectively quenching this non-specific fluorescence, this compound enhances the signal-to-noise ratio, leading to clearer and more reliable imaging results. dawnscientific.com This characteristic is particularly crucial in immunofluorescence histochemistry, where precise localization of target antigens is paramount. dawnscientific.commedchemexpress.com
In immunofluorescence histochemistry, this compound serves to improve the contrast of target structures. dawnscientific.com By staining the background, it allows the specific fluorescent signals from antibodies to stand out more prominently. This enhanced contrast facilitates more accurate identification and analysis of the labeled components within a tissue sample. dawnscientific.com The dye is often used in conjunction with other fluorescent probes to provide a clearer distinction between the target and the surrounding cellular environment. medchemexpress.com
This compound is employed as a biological stain to aid in the visualization of cellular structures. chemimpex.comchemimpex.com Its ability to bind to certain cellular components allows researchers to highlight and examine specific parts of a cell with greater clarity. chemimpex.com This application is valuable in a range of biological studies where understanding cellular morphology and organization is essential. chemimpex.com
Recent research has highlighted the utility of this compound in the rapid and reliable diagnosis of fungal infections. njlm.net When combined with potassium hydroxide (B78521) (KOH), the stain provides excellent color contrast, highlighting fungal hyphae and spores in blue against a purplish background. njlm.netresearchgate.net This method has shown to be more effective and faster than the conventional KOH mount for detecting fungal elements in clinical samples, such as those from corneal ulcers and skin scrapings. njlm.netnih.gov Studies have demonstrated the superior sensitivity and specificity of the this compound-KOH stain compared to traditional methods, making it a promising tool for diagnostic mycology. nih.govresearchgate.net This technique is advantageous as it can be used with a standard bright-field microscope. njlm.net
Application in Biological Staining for Enhanced Cellular Structure Visualization
Mechanistic Probing in Biochemical and Cellular Research Models
Beyond its role in imaging, this compound functions as a specific inhibitor in biochemical and cellular studies, providing insights into fundamental biological processes.
This compound is a potent and competitive inhibitor of vesicular glutamate (B1630785) transporters (VGLUTs). dawnscientific.commedchemexpress.comresearchgate.net These transporters are responsible for loading the neurotransmitter glutamate into synaptic vesicles, a critical step in glutamatergic neurotransmission. By competitively blocking VGLUTs, this compound serves as a valuable pharmacological tool to study the role of vesicular glutamate uptake in various physiological and pathological processes. researchgate.netbiorxiv.org Research has shown that it inhibits glutamate uptake into synaptic vesicles with a high affinity but does not affect plasma membrane glutamate transporters. caymanchem.comresearchgate.net This selectivity makes it an essential compound for investigating the specific functions of VGLUTs in the central nervous system. researchgate.net
Referenced Compounds
| Compound Name |
| This compound |
| Potassium Hydroxide |
| Glutamate |
Research Findings on this compound Applications
| Application Area | Key Findings | References |
| Fluorescence Microscopy | Acts as an effective counterstain to reduce background autofluorescence. | dawnscientific.comcaymanchem.com |
| Immunofluorescence Histochemistry | Enhances contrast, allowing for clearer visualization of target structures. | dawnscientific.commedchemexpress.com |
| Fungal Identification | In combination with KOH, provides rapid and reliable diagnosis with superior sensitivity and specificity compared to traditional methods. | njlm.netnih.govresearchgate.net |
| Neurotransmitter Transport | Functions as a potent and selective competitive inhibitor of vesicular glutamate transporters (VGLUTs). | dawnscientific.commedchemexpress.comresearchgate.netbiorxiv.org |
Competitive Inhibition of Vesicular Neurotransmitter Transporters
Specificity for Vesicular Glutamate Transporter 1 (VGLUT1)
This compound acts as a potent competitive inhibitor of Vesicular Glutamate Transporter 1 (VGLUT1), with a reported IC₅₀ of 3μM. glpbio.com While it also inhibits other VGLUT isoforms, its effect on VGLUT1 is a significant area of investigation. nih.govresearchgate.net In experimental models of focal cerebral ischemia, stroke was found to upregulate VGLUT1. researchgate.net Inhibition of this transporter by CSB6B has been shown to offer neuroprotective effects. researchgate.netcm-uj.krakow.pl
Impact on Glutamate Efflux in Experimental Models
In preclinical models of brain ischemia, pretreatment with this compound has been demonstrated to significantly reduce the extracellular concentration of glutamate. researchgate.netresearchgate.net Studies using a rat model of focal cerebral ischemia showed that the inhibition of VGLUTs by CSB6B resulted in reduced glutamate efflux, which in turn led to a smaller infarct size and improved neurological condition. researchgate.netcm-uj.krakow.pl This suggests that by inhibiting the loading of glutamate into vesicles, CSB6B can mitigate the excitotoxicity associated with ischemic events. cm-uj.krakow.pl
Allosteric Modulation of Macrophage Migration Inhibitory Factor (MIF)
This compound functions as an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF). tocris.comrndsystems.comacs.org MIF is a proinflammatory cytokine involved in a wide range of physiological and pathological processes. ahajournals.orgoup.comnih.gov CSB6B binds to two separate MIF proteins, occupying their tautomerase sites to inhibit their interaction with the CD74 receptor. oup.comnih.gov
Inhibition of MIF Pro-inflammatory Activity in in vitro Systems
CSB6B has been shown to effectively inhibit the pro-inflammatory activities of MIF in various in vitro systems. tocris.comnih.gov With an IC₅₀ of 0.81 μM for MIF inhibition, CSB6B has demonstrated its potency. tocris.comrndsystems.comrndsystems.com In studies involving Aβ- and lipopolysaccharide-treated BV2 microglia, treatment with CSB6B at concentrations between 3.3-10μM significantly inhibited the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). glpbio.com Furthermore, in primary mouse bone marrow monocytes/macrophages, CSB6B (at 5, 10, and 20μM concentrations) inhibited osteoclast differentiation and bone resorption. glpbio.com
| Cell Type | Stimulant | CSB6B Concentration | Observed Effect |
| BV2 microglia | Aβ oligomer + LPS | 3.3-10μM | Inhibition of TNF-α and IL-1β production |
| Primary mouse bone marrow monocytes/macrophages | RANKL | 5, 10, 20μM | Inhibition of osteoclast differentiation and bone resorption |
Intervention in Protein Aggregation Pathways
A significant area of research for this compound is its ability to interfere with the aggregation of proteins implicated in neurodegenerative diseases.
Inhibition of Alpha-Synuclein (B15492655) Fibrillation and Propagation in Experimental Models
This compound has been found to inhibit the aggregation and cell-to-cell propagation of alpha-synuclein, a protein whose abnormal deposition is a hallmark of Parkinson's disease. researchgate.netnih.gov CSB6B directly binds to the N-terminus of alpha-synuclein, inhibiting its fibrillation in a concentration-dependent manner. researchgate.netdntb.gov.ua In both in vitro and in vivo models, CSB6B treatment has been shown to block the seeded polymerization and propagation of alpha-synuclein between cells. researchgate.netnih.govresearchgate.net Specifically, concentrations of 0.1, 1, and 10 μM were effective in inhibiting cell-to-cell propagation. nih.gov
| Experimental Model | CSB6B Concentration | Key Finding |
| In vitro fibrillation assay | Concentration-dependent | Inhibition of α-synuclein fibrillation |
| Dual-cell BiFC model | 0.1, 1, 10 μM | Reduction of α-synuclein aggregate propagation |
Regulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway Inhibition)
This compound has demonstrated the ability to modulate key intracellular signaling pathways, notably the NF-κB pathway, which plays a central role in inflammation. glpbio.comnih.govresearchgate.net In vitro studies have shown that CSB6B suppresses RANKL-induced osteoclastogenesis by inhibiting the activation of NF-κB signaling. nih.gov This inhibition leads to impaired induction of NFATc1 and downregulation of osteoclast-responsive genes. nih.gov Furthermore, in chondrocytes stimulated with IL-1β, CSB6B was found to inhibit the downstream inflammatory response by suppressing the MAPK/NF-κB pathway. researchgate.net It has also been shown to prevent Aβ-induced neuroinflammation by inhibiting NF-κB and NLRP3 in mouse models. nih.gov
Anti-Inflammatory Effects in Experimental Models of Neurological Conditions
This compound (CSB6B) has demonstrated notable neuroprotective and anti-inflammatory properties in various experimental models of neurological disease. nih.gov Research in a rat model of focal cerebral ischemia, induced by a 90-minute middle cerebral artery occlusion, showed that post-treatment with CSB6B led to significant anti-inflammatory effects, which were associated with reduced neurological deficits and smaller infarct volumes. nih.govresearchgate.net The compound's therapeutic potential has also been explored in models of other neurological conditions, such as Alzheimer's disease and Parkinson's disease, where it has shown the ability to inhibit neuroinflammation. nih.govnih.gov In an Alzheimer's disease model, for instance, CSB6B was found to prevent β-amyloid-induced neuroinflammation and cognitive impairments. nih.gov
A key mechanism behind the anti-inflammatory effects of this compound in the central nervous system is its ability to modulate the activation of glial cells, specifically microglia and astrocytes. nih.gov Following an ischemic event, glial cell activation typically leads to the release of proinflammatory factors, exacerbating neuroinflammation. nih.govresearchgate.net Studies have shown that treatment with CSB6B limits the extent of both microglia and astrocyte activation. nih.govresearchgate.net In a rat model of brain ischemia, CSB6B administration restricted the activation of these cells and the subsequent infiltration of immune cells. nih.gov Similarly, in transgenic mouse models of synucleinopathy, CSB6B was observed to alleviate astrogliosis. nih.gov In studies on Alzheimer's disease models, CSB6B was found to inhibit microglial activation induced by pathological β-amyloid (Aβ) oligomers. nih.gov The compound was also suggested to promote the polarization of microglia cells into the anti-inflammatory M2 phenotype. nih.gov This modulation is critical, as unchecked activation of these glial cells contributes significantly to the cycle of inflammation and neuronal damage in various neurological disorders. nih.govresearchgate.netnih.gov
Consistent with its ability to suppress glial cell activation, this compound has been shown to effectively reduce the levels of key proinflammatory cytokines in animal models of neurological conditions. nih.govresearchgate.net In a rat model of focal cerebral ischemia, administration of CSB6B after the ischemic event resulted in a marked decrease in the protein levels of several critical cytokines. nih.gov These findings were observed in both the cerebral cortex and the dorsal striatum at 24 hours, 3 days, and 7 days post-ischemia. nih.govresearchgate.net
Similarly, in a mouse model of Alzheimer's disease, hippocampal injection of CSB6B attenuated the production of pro-inflammatory cytokines induced by Aβ oligomers. nih.gov The compound was found to inhibit the production of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) in BV2 microglia cells stimulated by either Aβ oligomer or lipopolysaccharide. nih.gov This reduction in inflammatory mediators is a crucial component of the compound's neuroprotective effects, as these cytokines are known to exacerbate tissue damage following brain injury. nih.govoup.com
Table 1: Effect of this compound on Proinflammatory Cytokine Levels in a Rat Model of Focal Cerebral Ischemia
| Cytokine | Effect | Brain Regions Affected | Time Points of Observation | Source |
| Interleukin-1β (IL-1β) | Reduced Protein Levels | Cerebral Cortex, Dorsal Striatum | 24h, 3 days, 7 days | nih.govresearchgate.net |
| Interleukin-6 (IL-6) | Reduced Protein Levels | Cerebral Cortex, Dorsal Striatum | 24h, 3 days, 7 days | nih.govresearchgate.net |
| Interleukin-18 (IL-18) | Reduced Protein Levels | Cerebral Cortex, Dorsal Striatum | 24h, 3 days, 7 days | nih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Reduced Protein Levels | Cerebral Cortex, Dorsal Striatum | 24h, 3 days, 7 days | nih.govresearchgate.net |
Modulation of Microglia and Astrocyte Activation
Proliferative and Regenerative Effects in in vitro and Animal Organ Models
Beyond its anti-inflammatory properties, this compound has been identified as a molecule with the potential to promote cell proliferation and tissue repair. This was discovered through a high-throughput screening system designed to identify small molecules capable of inducing cardiomyocyte proliferation. jci.orgnih.govnih.gov While the compound was initially identified for its effect on heart muscle cells, its broader therapeutic potential is linked to dual mechanisms, including the attenuation of inflammatory responses that contribute to scarring and the inhibition of specific signaling pathways. jci.orgnih.gov
In a significant finding for cardiac research, this compound was identified from a screen of small molecules for its ability to induce the proliferation of postnatal cardiomyocytes in vitro. jci.orgjci.orgresearchgate.net The screening utilized an automated high-throughput microscopy system to count cardiomyocytes from postnatal day 8 (P8) rats in culture. jci.orgnih.gov Treatment with CSB6B was shown to increase the number of cardiomyocytes in these cultures. jci.org
Validation experiments confirmed these initial findings. After a six-day incubation period, CSB6B treatment resulted in a 4.6% increase in the number of P8 cardiomyocytes, while the number of cells in untreated cultures remained static. nih.gov Further analysis involving staining for the cell cycle reentry marker Ki67 confirmed that CSB6B treatment increased the percentage of Ki67-positive cardiomyocytes, suggesting a specific proliferative effect on these cells. nih.govresearchgate.net Structure-activity relationship tests indicated that specific structural features of the CSB6B molecule are necessary for this proliferative effect. jci.orgnih.gov Although this proliferative effect was not observed in vivo in adult mouse models of myocardial infarction, the in vitro findings highlight CSB6B as a valuable research tool for studying cardiomyocyte cell cycle control. jci.orgnih.gov
Table 2: Proliferative Effect of this compound on Postnatal Day 8 (P8) Cardiomyocytes in vitro
| Experimental Setup | Parameter Measured | Result | Source |
| High-Throughput Screen | Change in cardiomyocyte number | Identified as a "hit" compound that increases cell number | jci.orgnih.gov |
| Validation Assay (6-day incubation) | Fold change in cardiomyocyte number | 1.046-fold increase (4.6% increase) | nih.gov |
| Ki67 Staining (4-day incubation) | Percentage of Ki67+ cardiomyocytes | Significant increase compared to untreated controls | nih.govresearchgate.net |
Analytical Chemistry and Sensing Applications
In the field of analytical chemistry, this compound is utilized in various applications, including as a dye for environmental monitoring to detect and quantify pollutants in water samples. chemimpex.com Its distinct chemical properties also make it a subject of analysis using advanced separation techniques. sielc.comsielc.com
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and separation of this compound from other compounds. sielc.comsielc.com Due to its chemical nature as a dye with four sulfonate groups, specialized HPLC methods have been developed for its effective retention and separation. sielc.com
A successful method involves the use of a negatively-charged, cation-exchange BIST™ A+ column. sielc.comsielc.com This technique employs two critical components for its retention mechanism: a multi-charged, positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), and a mobile phase with a high organic solvent content (e.g., acetonitrile). sielc.comsielc.com The positively-charged buffer acts as a bridge, linking the negatively-charged CSB6B analyte to the negatively-charged column surface. sielc.com The high organic content of the mobile phase minimizes the formation of a solvation layer around the charged analyte, facilitating this interaction. sielc.com This unique analysis method allows for the separation of CSB6B with high selectivity and good peak shape, and it is compatible with various detection methods, including Visible (Vis), Evaporative Light Scattering (ELSD), Charged Aerosol (CAD), and Mass Spectrometry (LC-MS). sielc.comsielc.com
Table 3: Example HPLC Method for this compound Analysis
| Parameter | Condition | Source |
| Column | BIST™ A+, 4.6×150 mm, 5µm, 100A | sielc.com |
| Mobile Phase | Gradient Acetonitrile (MeCN) | sielc.com |
| Buffer | 5 mM N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP) phosphate, pH 4.0 | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | Vis 600 nm | sielc.com |
Spectrophotometric Determination as an Analyte in Environmental Matrices
The detection and quantification of this compound in environmental samples, particularly in water, are crucial for monitoring pollution and evaluating the efficacy of water treatment processes. Spectrophotometry serves as a primary analytical technique for this purpose. The method relies on the dye's ability to absorb light at a specific wavelength. Research indicates that this compound has a characteristic absorbance peak (λmax) at approximately 611 nm. aatbio.com
In practice, the concentration of the dye in an aqueous solution is determined by measuring its absorbance using a UV-Vis spectrophotometer and applying the Beer-Lambert law. curresweb.com This technique is fundamental in studies focused on the degradation or removal of the dye, allowing researchers to monitor the decrease in its concentration over time. curresweb.comresearchgate.net For instance, during photocatalytic degradation studies, a UV-visible spectrophotometer is used to track the discoloration process, which corresponds to the cleavage of the azo bonds (-N=N-) in the dye molecule. researchgate.net The color of the dye's solution can be influenced by pH, which may cause a shift in its absorption spectrum; it is typically blue in neutral to acidic conditions and can turn greenish in alkaline solutions. dawnscientific.com
Development of Adsorbents for Dye Removal in Water Treatment Research
The removal of this compound, a persistent azo dye, from industrial wastewater is a significant area of environmental research. Adsorption is a widely studied method due to its cost-effectiveness and simplicity. iwaponline.com Research has focused on developing novel and efficient adsorbents capable of sequestering the dye from aqueous solutions.
Various materials have been investigated for their adsorption capabilities, including nanocrystals, metal-organic frameworks (MOFs), and bio-based materials. curresweb.comiwaponline.comresearchgate.net The effectiveness of these adsorbents is evaluated based on parameters like removal efficiency, adsorption capacity, contact time, and the influence of pH. curresweb.comresearchgate.net Kinetic and isotherm models are employed to understand the adsorption mechanism. The pseudo-second-order kinetic model and the Langmuir isotherm model are frequently found to best describe the adsorption process, suggesting a chemisorption mechanism on a homogenous surface. curresweb.comresearchgate.netresearchgate.net
For example, a study using ZnAl2O4 nanocrystals reported a maximum adsorption removal of 99.15% under optimized conditions. curresweb.com Another investigation using a Zn²⁺ metal-organic framework (MOF) demonstrated an excellent adsorption capacity of 144.26 mg/g. researchgate.net Potato peel-based magnetic materials have also been synthesized, showing a removal efficiency of 86.88 mg/g. researchgate.net
Interactive Table: Adsorption Parameters for this compound Removal
| Adsorbent Material | Adsorption Capacity (mg/g) | Optimal pH | Kinetic Model | Isotherm Model | Removal Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| ZnAl2O4 Nanocrystals | Not specified | ~7.8 | Pseudo-second-order | Langmuir | 99.15 | curresweb.com |
| Zn²⁺ Metal-Organic Framework | 144.26 | Not specified | Pseudo-second-order | Not specified | Not specified | researchgate.net |
| Pyrrolidinomethylcalix chemimpex.comarene Coated Silica (B1680970) | 17.5 (mmol/g) | 2.5 | Pseudo-second-order | Not specified | 95 | researchgate.net |
| Potato Peel-Based Magnetic Material (Fe3O4−PP) | 86.88 | Not specified | Pseudo-second-order | Langmuir | Not specified | researchgate.net |
Applications in Material Science Research
Textile Dyeing Processes and Interactions with Fabric Substrates
This compound, also known as Direct Blue 1, is a direct dye primarily used for coloring cellulosic fibers such as cotton and linen. ontosight.ainih.gov Its prominence in the textile industry stems from its high water solubility and direct affinity for these fibers, which simplifies the dyeing process by eliminating the need for a mordant.
The interaction between this compound and fabric substrates has been the subject of detailed spectroscopic studies. Research using techniques like NMR, resonance Raman, and UV-visible spectroscopy has revealed that the dye molecule adsorbs onto cellulose (B213188) surfaces. researchgate.netresearchgate.net Upon adsorption, the dye exists in its hydrazone tautomer form. researchgate.netresearchgate.net The spectral data indicate that hydrogen bonding occurs between the dye and the cellulose substrate. researchgate.netresearchgate.net Furthermore, the dye experiences an apolar environment when adsorbed onto the fabric, which is a key aspect of the dye-fiber interaction. researchgate.netresearchgate.net In aqueous solutions, the dye molecules are known to form dimers or larger aggregates, especially at higher concentrations and ionic strengths, which can also influence the dyeing process. researchgate.net
Applications in Paper and Plastic Industries (focus on dye-material chemistry)
Beyond textiles, this compound is utilized in the paper and plastic industries to impart a blue color to products. ontosight.aichemimpex.com Its application in the paper industry is a natural extension of its affinity for cellulosic materials, as paper is primarily composed of cellulose fibers. nih.gov The dye-material chemistry in paper dyeing is analogous to that in textile dyeing, involving direct adsorption and hydrogen bonding between the dye's sulfonic acid groups and the hydroxyl groups of cellulose. ontosight.airesearchgate.net
In the plastics industry, the dye enhances the aesthetic appeal of various products. chemimpex.com The specific chemistry of its interaction with different types of polymers can vary. For non-polar plastics, the incorporation of a soluble dye like this compound can be more challenging and may require specific formulations or surface treatments to ensure colorfastness and uniform dispersion. Its use in coloring polyester (B1180765) fabrics has also been noted, indicating its versatility across different polymeric substrates. chemimpex.com
Degradation Pathways and Environmental Fate in Research Contexts
Photocatalytic Degradation Mechanisms
The photocatalytic degradation of Chicago Sky Blue 6B is an area of significant research, focusing on the use of semiconductor catalysts to break down this complex azo dye into simpler, less harmful compounds. This process relies on the generation of highly reactive species upon the illumination of the catalyst, which then attack the dye molecule.
Semiconductor catalysts are central to the photocatalytic degradation of this compound. When these materials are irradiated with light of sufficient energy, electrons are promoted from the valence band to the conduction band, creating electron-hole pairs. These charge carriers can then initiate redox reactions that lead to the degradation of the dye.
Titanium Dioxide (TiO₂): Titanium dioxide is a widely studied photocatalyst for the degradation of this compound. nih.govbiocrick.com When TiO₂ is illuminated, it generates hydroxyl radicals (•OH) and positive holes, which are powerful oxidizing agents. researchgate.net These reactive species can attack the azo bonds (–N=N–) of the dye molecule, which are the most active sites, leading to the initial cleavage and discoloration of the dye. researchgate.net The process can ultimately lead to the complete mineralization of the dye into harmless products like nitrates (NO₃⁻) and sulfates (SO₄²⁻). nih.govbiocrick.comsemanticscholar.org The efficiency of TiO₂ can be influenced by various factors, including its crystalline structure and the presence of dopants. tandfonline.com For instance, doping TiO₂ with copper has been shown to affect its photocatalytic activity in the degradation of dyes. tandfonline.com
Cobalt Oxide (and other metal oxides): While research on cobalt oxide specifically for this compound degradation is less detailed in the provided results, the principles of semiconductor photocatalysis apply. Cobalt-doped TiO₂/rGO nanocomposites have demonstrated high efficiency in degrading other dyes like methylene (B1212753) blue, suggesting potential for this compound as well. biomedres.us The doping with cobalt can enhance the separation of photogenerated charge carriers and extend the light absorption range of the catalyst, thereby improving its photocatalytic performance. biomedres.us Other metal oxides, such as ZnAl₂O₄ nanoparticles, have also been investigated for the photocatalytic degradation of this compound, showing high degradation efficiency. iiti.ac.in
The general mechanism involves the adsorption of the dye molecule onto the surface of the semiconductor catalyst. tandfonline.com Upon irradiation, the generated reactive oxygen species, primarily hydroxyl radicals, attack the chromophoric azo bonds, leading to the breakdown of the large, colored dye molecule into smaller, colorless intermediates. researchgate.net
The rate of photocatalytic degradation of this compound is significantly affected by various experimental parameters.
pH: The pH of the solution plays a crucial role in the degradation process. Research indicates that the rate of disappearance of the dye's color increases at lower pH values. nih.govbiocrick.comresearchgate.netsemanticscholar.org This is because the surface charge of the photocatalyst and the charge of the dye molecule are pH-dependent, which influences the adsorption of the dye onto the catalyst surface—a critical step for efficient degradation. tandfonline.com For some photocatalytic systems, an optimal pH is observed; for instance, the adsorption of Chicago Sky Blue onto ZnAl₂O₄ nanoparticles was found to be maximal around pH 7.8. curresweb.com
Temperature: Temperature can also influence the kinetics of photocatalytic degradation. Generally, an increase in temperature can enhance the reaction rate up to a certain point. mdpi.com Studies on other dyes with TiO₂ have shown that photocatalytic activity can increase with temperature, although excessively high temperatures might have a negative effect. mdpi.com
Concentration: The initial concentration of this compound directly impacts the degradation time. Higher concentrations of the dye solution require longer periods for complete degradation. nih.govbiocrick.comresearchgate.netsemanticscholar.org This is attributed to the fact that at high concentrations, more dye molecules are competing for the limited number of active sites on the photocatalyst surface. curresweb.commdpi.com Additionally, a higher concentration of dye molecules can reduce the penetration of light through the solution, thereby decreasing the activation of the photocatalyst. mdpi.com
Table 1: Influence of Experimental Parameters on Photocatalytic Degradation of this compound
| Parameter | Observed Effect on Degradation Rate | Rationale |
| pH | Increased rate at lower pH values. nih.govbiocrick.comresearchgate.netsemanticscholar.org | Affects the surface charge of the catalyst and dye, influencing adsorption. tandfonline.com |
| Temperature | Generally, an increase in temperature can increase the reaction rate. mdpi.com | Affects the kinetic energy of the dye molecules and the rate of surface reactions. |
| Concentration | Higher concentrations lead to longer degradation times. nih.govbiocrick.comresearchgate.netsemanticscholar.org | Increased competition for active sites and reduced light penetration. curresweb.commdpi.com |
The ultimate goal of photocatalytic degradation is the complete mineralization of the dye into non-toxic inorganic compounds.
Identification of Degradation Products: The degradation of this compound proceeds through the formation of various intermediate products. nih.govbiocrick.com The initial attack by hydroxyl radicals often leads to the cleavage of the azo bonds, resulting in the formation of smaller aromatic compounds. researchgate.net Research suggests that the oxidative decomposition of this compound can lead to the formation of diazene (B1210634) derivatives and quinone as intermediate products. researchgate.netlidsen.com
Mineralization Studies: Mineralization refers to the complete conversion of the organic dye molecule into inorganic substances such as carbon dioxide (CO₂), water (H₂O), nitrate (B79036) ions (NO₃⁻), and sulfate (B86663) ions (SO₄²⁻). nih.govbiocrick.comsemanticscholar.org Studies have confirmed the complete mineralization of this compound under certain experimental conditions using titanium dioxide thin films. nih.govbiocrick.comresearchgate.netsemanticscholar.org Evidence for mineralization includes a decrease in the chemical oxygen demand (COD) of the solution, which indicates a reduction in organic matter. researchgate.netsemanticscholar.org An increase in the conductivity of the solution after degradation also points to the formation of inorganic ions like NO₃⁻ and SO₄²⁻. nih.govbiocrick.comresearchgate.netsemanticscholar.org
Influence of pH, Temperature, and Concentration on Degradation Kinetics
Enzymatic Biotransformation
Enzymatic biotransformation offers a more specific and environmentally friendly approach to the degradation of this compound, with laccases being the most studied enzymes for this purpose.
Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, including azo dyes.
Laccase-Mediated Degradation Pathways: Laccase, sourced from fungi like Pycnoporus cinnabarinus, initiates the degradation of this compound by targeting the chromophore of the dye molecule. researchgate.netnih.gov The enzyme catalyzes the oxidation of the dye, leading to the destruction of the color-imparting structure. researchgate.netnih.gov The rate of this transformation is directly proportional to the concentration of the laccase enzyme. researchgate.netnih.gov The effectiveness of laccase can be enhanced by the use of mediators, which are small molecules that act as electron shuttles between the enzyme and the dye molecule.
Enzyme Characterization: The laccase from Pycnoporus cinnabarinus used in the degradation of this compound has been purified and characterized. researchgate.netnih.gov It has a molecular size of approximately 63 kDa and an isoelectric point at a pH of 3. researchgate.netnih.gov The enzyme shows stability at 60°C for one hour. researchgate.netnih.gov Characterization of laccases from other fungal sources has also been performed, revealing variations in their properties such as molecular weight and thermal stability. researchgate.net
Table 2: Characteristics of Laccase from Pycnoporus cinnabarinus
| Characteristic | Value |
| Molecular Size | 63 kDa researchgate.netnih.gov |
| Isoelectric Point (pI) | 3 researchgate.netnih.gov |
| Thermal Stability | Stable for 1 hour at 60°C researchgate.netnih.gov |
The enzymatic degradation of this compound by laccase results in the formation of intermediate products.
Intermediate Product Formation: The action of laccase on this compound leads to the formation of at least two intermediate products. researchgate.netnih.gov These intermediates have significantly lower absorption intensities compared to the parent dye molecule, indicating a substantial alteration of the chromophoric structure. researchgate.netnih.gov The formation pathways of these intermediates can be complex and are dependent on the specific structure of the dye. researchgate.net It has been suggested that diazene derivatives and quinone are among the intermediate products formed during the oxidative decomposition of this compound in the presence of purified laccase. researchgate.netlidsen.com
Laccase-Mediated Degradation Pathways and Enzyme Characterization
Adsorption-Based Removal Strategies from Aqueous Media
Adsorption is a surface phenomenon where molecules of a substance, in this case, this compound, accumulate on the surface of a solid adsorbent material. rsc.org This process is influenced by several factors, including the properties of the dye and the adsorbent, as well as environmental conditions like pH and temperature. iwaponline.com
To understand the interaction between this compound and an adsorbent, researchers employ adsorption isotherms and kinetic models. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. scirp.org Kinetic models, on the other hand, provide insights into the rate of the adsorption process. iwaponline.com
Adsorption Isotherms:
Several isotherm models are used to analyze the adsorption of this compound. The Langmuir isotherm assumes monolayer adsorption onto a surface with a finite number of identical sites. taylors.edu.my This model has been found to be a good fit for the adsorption of this compound on various adsorbents, including pyrrolidinomethylcalix iwaponline.comarene-coated silica (B1680970) and CuAl2O4 nanoparticles, suggesting a uniform adsorption surface. researchgate.netcurresweb.com The Freundlich isotherm , which describes multilayer adsorption on a heterogeneous surface, has also been applied. scirp.org For instance, the adsorption of this compound on composite anion exchangers was well-described by the Langmuir and Sips models, with the latter being a combination of the Langmuir and Freundlich models. acs.org
| Adsorption Isotherm Models for this compound | |
| Isotherm Model | Description |
| Langmuir | Assumes monolayer adsorption on a homogeneous surface. taylors.edu.my |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. scirp.org |
| Sips | A combination of Langmuir and Freundlich models. acs.org |
| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions on adsorption. curresweb.com |
| Dubinin-Radushkevich (D-R) | Used to distinguish between physical and chemical adsorption. curresweb.com |
Kinetic Models:
The rate at which this compound is removed from a solution is crucial for practical applications. The pseudo-first-order and pseudo-second-order kinetic models are most commonly used to describe this process. iwaponline.com Research has consistently shown that the adsorption of this compound onto various materials, such as pyrrolidinomethylcalix iwaponline.comarene-coated silica, CuAl2O4 nanoparticles, and composite anion exchangers, is best described by the pseudo-second-order model . researchgate.netcurresweb.comacs.org This indicates that the rate-limiting step is likely chemisorption, involving the sharing or exchange of electrons between the dye and the adsorbent surface. iwaponline.comcurresweb.com
To further elucidate the adsorption mechanism, diffusion models are also considered. The Weber-Morris intraparticle diffusion model helps determine if diffusion within the adsorbent's pores is the rate-limiting step. researchgate.net In the case of pyrrolidinomethylcalix iwaponline.comarene-coated silica, intraparticle diffusion was not the sole rate-limiting step, suggesting that film diffusion might play a significant role. researchgate.net
| Kinetic Models for this compound Adsorption | |
| Kinetic Model | Description |
| Pseudo-first-order | Assumes the rate of adsorption is proportional to the number of unoccupied sites. iwaponline.com |
| Pseudo-second-order | Assumes the rate-limiting step is chemisorption. iwaponline.com |
| Elovich | Describes adsorption on energetically heterogeneous solid surfaces. curresweb.com |
| Intraparticle Diffusion | Investigates the role of diffusion within the adsorbent pores. frontiersin.org |
The quest for more efficient and cost-effective adsorbents has led to the development of novel materials. A notable example is the use of silica as a support material, which can be chemically modified to enhance its adsorption capabilities.
One such material is pyrrolidinomethylcalix iwaponline.comarene-coated silica (PCS) . researchgate.netfigshare.com In this design, the surface of silica is functionalized with pyrrolidinomethylcalix iwaponline.comarene. figshare.com This modification creates a material with a high affinity for this compound. Studies have shown that PCS exhibits excellent adsorption capacity for this dye, with the process being well-described by the Langmuir isotherm and the pseudo-second-order kinetic model. researchgate.net The maximum adsorption capacity of PCS for this compound was found to increase with temperature, reaching 199.7 mg/g at 65 °C. researchgate.net
Another innovative approach involves the use of composite anion exchangers (CANEXs) , where silica DAISOGEL acts as a host for an anion exchanger. acs.org These materials have demonstrated high sorption capacities for anionic dyes like this compound, with a maximum capacity of 153.86 mg/g. acs.org The adsorption process was again found to follow the pseudo-second-order kinetics, suggesting chemisorption as the controlling mechanism. acs.org
Other novel adsorbents investigated for the removal of this compound include:
CuAl2O4 nanoparticles : These nanoparticles, synthesized via a modified Pechini method, have shown good adsorption capacity for this compound, with the Langmuir isotherm providing the best fit for the equilibrium data. curresweb.com
ZnAl2O4 nanoparticles : These have also been identified as promising adsorbents for the removal of this toxic dye from water. curresweb.com
Fungal chitosan (B1678972) nanoparticles : Derived from Cunninghamella echinulata, these nanoparticles have shown potential for adsorbing anionic dyes like this compound through electrostatic interactions. nih.govcore.ac.uk
The effectiveness of these materials is often evaluated based on parameters such as their surface area, pore size, and the presence of functional groups that can interact with the dye molecules.
For an adsorption process to be economically viable and environmentally friendly, the regeneration and reusability of the adsorbent are critical factors. iwaponline.comresearchgate.net An ideal adsorbent should not only have a high adsorption capacity but should also be easily regenerated for multiple cycles without a significant loss in performance. frontiersin.org
Research on the regeneration of adsorbents used for this compound removal has explored various methods. For pyrrolidinomethylcalix iwaponline.comarene-coated silica, regeneration was successfully achieved using distilled water, nitric acid (HNO₃), and sodium hydroxide (B78521) (NaOH). researchgate.net Similarly, composite anion exchangers used for dye capture have been effectively regenerated, allowing for multiple sorption/desorption cycles. acs.org For instance, a composite material used for the removal of Evans blue and this compound was regenerated by eluting with 0.1 M NaOH. researchgate.net
The choice of eluent (the solution used for regeneration) depends on the nature of the interaction between the dye and the adsorbent. unesp.br For instance, if the adsorption is primarily due to electrostatic attraction, a change in pH can effectively desorb the dye. acs.org Common regenerating agents include acids, bases, salts, and organic solvents. unesp.br While many adsorbents can be reused for at least three cycles, their efficiency may decline over time due to structural collapse or the incomplete removal of adsorbed molecules. researchgate.net
Future Research Directions and Methodological Innovations
Synthesis and Evaluation of Novel Analogues for Enhanced Research Probes
The inherent properties of Chicago Sky Blue 6B make it a promising scaffold for the development of new research probes. Future efforts will likely focus on the synthesis and evaluation of novel analogues with enhanced characteristics. The goal is to create derivatives with improved specificity, fluorescence, and binding affinities for various biological targets.
Researchers are exploring the synthesis of new bis-thiazole derivatives, which have shown potential as kinase inhibitors. tandfonline.com By modifying the core structure of this compound, it may be possible to develop analogues with tailored functionalities. For instance, the introduction of different functional groups could alter the dye's electronic properties, leading to changes in its absorption and emission spectra, which is crucial for developing advanced fluorescent probes. rsc.org The evaluation of these new compounds would involve a battery of tests, including cytotoxicity assays and kinase inhibition activity assessments, to determine their potential as therapeutic agents or research tools. tandfonline.com
A key area of interest is the development of probes for neurodegenerative disease research. This compound has been shown to inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease, and to interfere with the binding of amyloid-β to the prion protein, a process relevant to Alzheimer's disease. nih.govnih.gov Synthesizing analogues that can cross the blood-brain barrier more effectively and exhibit stronger and more specific binding to these protein aggregates is a significant goal. nih.gov These novel probes could be instrumental in both diagnostics and in elucidating the mechanisms of these diseases.
Advanced Computational Modeling of Dye-Biomolecule Interactions
Computational modeling is becoming an indispensable tool for understanding the complex interactions between small molecules like this compound and biological macromolecules. Advanced computational techniques, such as molecular dynamics (MD) simulations and density functional theory (DFT), can provide deep insights into the binding mechanisms and electronic structures that govern these interactions. cumhuriyet.edu.trresearchgate.net
MD simulations can be used to model the dynamic behavior of this compound when it binds to proteins. mdpi.com For example, simulations can reveal how the dye induces conformational changes in proteins like α-synuclein, leading to the inhibition of its aggregation. nih.gov These simulations can also predict the binding affinity and identify the key amino acid residues involved in the interaction, which is crucial for the rational design of more potent and specific inhibitors. mdpi.com Research has already utilized such methods to study the binding of this compound to α-synuclein, identifying a dissociation constant (KD) of approximately 640 nM and pinpointing the N-terminal region of the protein as the primary binding site. nih.gov
DFT calculations can complement MD simulations by providing a detailed understanding of the electronic properties of this compound and its analogues. researchgate.net This information is vital for predicting how modifications to the dye's structure will affect its interaction with target molecules. By combining these computational approaches, researchers can screen virtual libraries of this compound analogues to identify the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new research probes and potential therapeutic agents. cumhuriyet.edu.tr
Development of High-Throughput Screening Assays Incorporating this compound
High-throughput screening (HTS) is a powerful technology for discovering new drugs and understanding biological pathways. drugtargetreview.com The unique properties of this compound make it a valuable component in the development of novel HTS assays. Its ability to interact with a range of biological targets, coupled with its fluorescent properties, allows for the creation of sensitive and efficient screening platforms. dawnscientific.comnih.gov
One notable application is in the development of fluorescence-based assays. For example, a high-throughput screen was successfully developed to identify compounds that disrupt the binding of amyloid-β to the prion protein, where this compound was identified as a hit. nih.gov This assay utilized fluorescence polarization to detect the binding of small molecules to a fluorescently labeled prion protein. nih.gov Such assays can be adapted to screen large compound libraries for inhibitors of other protein-protein interactions. nih.gov
Furthermore, this compound has been used in HTS to identify modulators of cellular processes. For instance, it was identified in a screen for small molecules that induce cardiomyocyte proliferation and in a separate screen for compounds that affect cellular contractile force. researchgate.netarxiv.org These findings highlight the versatility of this compound in cell-based assays. The development of HTS-compatible protocols is crucial, involving optimization of plate formats (e.g., 96-well, 384-well, or 1536-well), miniaturization to reduce reagent costs, and automation to increase throughput. rsc.orgdrugtargetreview.com
| Assay Type | Target/Process | Key Findings | Reference(s) |
| Fluorescence Polarization | Amyloid-β - Prion Protein Interaction | Identified this compound as an inhibitor. | nih.gov |
| High-Content Screening | Cardiomyocyte Proliferation | Discovered this compound as a molecule that induces cardiomyocyte proliferation in vitro. | researchgate.netjci.org |
| Cellular Force Screening | Cellular Contractile Force | Identified this compound as a novel relaxant of airway smooth muscle. | arxiv.org |
| α-Synuclein Aggregation Assay | α-Synuclein Fibrillation and Propagation | Showed that this compound inhibits α-synuclein aggregation and cell-to-cell propagation. | nih.gov |
Integration into Multimodal Imaging and Analytical Platforms for Complex Systems
The integration of this compound into multimodal imaging and analytical platforms represents a significant step forward in studying complex biological systems. By combining different imaging modalities and analytical techniques, researchers can obtain a more comprehensive understanding of biological processes at multiple scales.
This compound is already used as a counterstain in fluorescence microscopy to reduce background autofluorescence, thereby enhancing the signal from specific fluorescent probes. dawnscientific.com This property is particularly valuable in multimodal imaging setups that might combine fluorescence microscopy with other techniques like scanning electron microscopy (SEM). arxiv.org For example, after fluorescence imaging to locate specific structures stained with a targeted probe, the same sample could be prepared for SEM to visualize the ultrastructure of those regions, with this compound helping to correlate the findings from both modalities.
Q & A
How does Chicago Sky Blue 6B (CSB6B) function as a vesicular glutamate transporter (VGLUT) inhibitor in neuronal studies?
Methodological Answer:
CSB6B competitively inhibits VGLUTs by binding to the glutamate recognition site, as demonstrated in rat brain synaptosomes. To validate its inhibitory activity, researchers use synaptosomal preparations incubated with varying concentrations of CSB6B (e.g., 0.1–100 µM) and measure glutamate uptake via radiolabeled H-glutamate assays. Kinetic analyses (e.g., Lineweaver-Burk plots) confirm its competitive mechanism (Ki = 0.19 µM for VGLUTs) . Control experiments should exclude effects on plasma membrane transporters (e.g., EAATs) to ensure specificity.
What experimental protocols are recommended for assessing CSB6B's inhibition of hepatitis B virus (HBV) entry via NTCP blockade?
Methodological Answer:
In HBV/HDV infection studies, HepaRG cells are pretreated with CSB6B (IC50 = 7.1 µM) for 1–2 hours before viral inoculation. Intracellular bile acid uptake (e.g., H-taurocholate) is quantified via liquid scintillation counting to confirm NTCP inhibition. Parallel fluorescence microscopy (e.g., GFP-tagged HBV particles) validates reduced viral entry . Dose-response curves (1–20 µM) and cytotoxicity assays (e.g., MTT) are critical to distinguish antiviral effects from nonspecific toxicity.
How can researchers resolve contradictions in CSB6B's reported IC50 values across different biological systems?
Methodological Answer:
Discrepancies in IC50 values (e.g., 4.1 µM for CaMKP vs. 7.1 µM for NTCP) arise from variations in assay conditions (e.g., enzyme purity, substrate concentrations). Standardize protocols by:
- Using recombinant proteins (e.g., CaMKP-N) to eliminate off-target effects.
- Validating buffer composition (pH, ionic strength) to match physiological conditions.
- Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
What methodologies are employed to study CSB6B's anti-inflammatory effects in vivo?
Methodological Answer:
In murine models of inflammatory pain, intracerebroventricular (ICV) administration of CSB6B (0.5 µg) reduces acetic acid-induced writhing and thermal hyperalgesia (hot-plate test). Behavioral assays are paired with microdialysis to measure glutamate release in the spinal cord. Control groups receive vehicle (e.g., saline + 10% DMSO) to isolate drug effects . Histological validation (e.g., Iba1 staining for microglial activation) confirms anti-inflammatory efficacy.
How can CSB6B's background autofluorescence suppression improve immunofluorescence imaging?
Methodological Answer:
CSB6B (2–5 µg/mL) is applied as a counterstain after primary antibody incubation in tissue sections. Its emission spectrum (λex/em = 620/680 nm) does not overlap with common fluorophores (e.g., FITC, TRITC). Imaging parameters (e.g., laser power, exposure time) must be optimized using unstained controls to minimize photobleaching . Quantitative analysis (e.g., ImageJ) compares signal-to-noise ratios with/without CSB6B.
What precautions are necessary when handling CSB6B due to its carcinogenic classification?
Methodological Answer:
CSB6B is classified as a Category 1B carcinogen (H350). Researchers must:
- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.
- Avoid aerosolization during weighing; employ wet methods for powder handling.
- Decontaminate spills with 10% sodium bicarbonate solution.
- Dispose of waste via licensed hazardous waste facilities .
How does CSB6B's solubility profile influence experimental design?
Methodological Answer:
CSB6B’s limited aqueous solubility (2.08 mg/mL in H2O) necessitates solvent optimization. For in vitro studies, dissolve in DMSO (125 mg/mL stock) and dilute in assay buffers (<1% DMSO final). For in vivo use, prepare injectable formulations (e.g., 10% DMSO + 40% PEG300 + 45% saline) to enhance bioavailability . Centrifugation (10,000 ×g, 5 min) removes undissolved particles before administration.
What structural features of CSB6B enable its dual role as a dye and bioactive molecule?
Methodological Answer:
CSB6B’s tetrasodium salt structure includes azo groups and sulfonate residues, enabling:
- Chromogenic properties : Binding to cellulose via hydrophobic and ionic interactions.
- Bioactivity : Competitive inhibition of enzymes (e.g., CaMKP) via sulfonate-mediated electrostatic interactions. Computational docking (e.g., AutoDock Vina) predicts binding poses to validate structure-activity relationships .
How can researchers optimize CSB6B concentrations to avoid off-target effects in cell culture?
Methodological Answer:
Perform dose-response assays (0.1–100 µM) with viability controls (e.g., ATP-based luminescence). For NTCP inhibition, use 5–10 µM CSB6B to balance efficacy and cytotoxicity. Transcriptomic profiling (e.g., RNA-seq) identifies off-target pathways (e.g., oxidative stress responses) at higher doses .
What analytical techniques validate CSB6B's purity and stability in long-term studies?
Methodological Answer:
- HPLC : C18 column, mobile phase = 50:50 methanol/10 mM ammonium acetate, λ = 620 nm.
- Mass spectrometry : Confirm molecular mass (992.8 Da) and detect degradation products (e.g., desulfonation).
- Stability testing : Store lyophilized powder at -20°C; monitor aqueous solutions for precipitation or color shifts over 48 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
